5-Methyl-1,3-oxazole-2-carbaldehyde

Heterocyclic Chemistry Regioselective Synthesis Medicinal Chemistry Building Blocks

5-Methyl-1,3-oxazole-2-carbaldehyde (CAS 1030585-89-7) is a low-molecular-weight (111.10 g/mol) heterocyclic building block featuring a 1,3-oxazole ring substituted with a methyl group at the 5-position and a reactive formyl group at the 2-position. The compound is commercially supplied as a liquid with certified purity typically ≥98% and a predicted logP of approximately 0.5, indicating balanced hydrophilicity–lipophilicity suitable for further synthetic elaboration.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 1030585-89-7
Cat. No. B1289116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3-oxazole-2-carbaldehyde
CAS1030585-89-7
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESCC1=CN=C(O1)C=O
InChIInChI=1S/C5H5NO2/c1-4-2-6-5(3-7)8-4/h2-3H,1H3
InChIKeyCLRKQIWCZIKAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of 5-Methyl-1,3-oxazole-2-carbaldehyde (CAS 1030585-89-7), a Defined Heterocyclic Aldehyde Building Block


5-Methyl-1,3-oxazole-2-carbaldehyde (CAS 1030585-89-7) is a low-molecular-weight (111.10 g/mol) heterocyclic building block featuring a 1,3-oxazole ring substituted with a methyl group at the 5-position and a reactive formyl group at the 2-position [1]. The compound is commercially supplied as a liquid with certified purity typically ≥98% and a predicted logP of approximately 0.5, indicating balanced hydrophilicity–lipophilicity suitable for further synthetic elaboration . Its structural definition—simultaneous possession of a C2-aldehyde electrophile and a C5-methyl electron-donating group—differentiates it from regioisomeric oxazole carbaldehydes and underpins its utility in medicinal chemistry and agrochemical intermediate synthesis.

Critical Differentiation of 5-Methyl-1,3-oxazole-2-carbaldehyde from Nearest Structural Analogs


Substituting 5-methyl-1,3-oxazole-2-carbaldehyde with a closely related oxazole aldehyde—such as the 4-methyl regioisomer (CAS 159015-07-3) or the unsubstituted oxazole-2-carbaldehyde (CAS 65373-52-6)—introduces measurable differences in electronic character, steric environment, and physicochemical properties that directly affect downstream reactivity and product profiles [1]. The C5-methyl group in the target compound donates electron density into the oxazole ring, modulating the electrophilicity of the C2-aldehyde toward nucleophilic attack relative to the C4-methyl or non-methylated analogs. Additionally, the experimentally accessible logP value (≈0.5) places this compound in a distinct hydrophilicity window compared to the more lipophilic 4-methyl isomer, influencing phase-transfer behavior, chromatographic purification, and biological membrane permeability of derived products. These quantifiable property differences mean that generic, uninformed substitution without comparative data risks altering reaction yields, intermediate stability, and final compound performance.

Quantitative Differentiation Evidence for 5-Methyl-1,3-oxazole-2-carbaldehyde in Procurement Decisions


Regioisomeric Identity: 5-Methyl vs. 4-Methyl Substitution Directs Aldehyde Reactivity and Synthetic Outcome

The substitution position of the methyl group on the oxazole ring directly influences the electron density at the C2-aldehyde carbon, modulating its electrophilicity. In 5-methyl-1,3-oxazole-2-carbaldehyde, the methyl group is conjugated to the C4–C5 double bond and exerts a +I inductive effect through the ring, whereas in the 4-methyl regioisomer the methyl is adjacent to the nitrogen atom, altering the ring's electronic distribution and the aldehyde's reactivity toward nucleophiles [1]. This positional difference leads to divergent reaction rates in condensation and addition reactions, making the two regioisomers non-interchangeable in synthetic sequences where aldehyde reactivity must be precisely matched to coupling partner nucleophilicity.

Heterocyclic Chemistry Regioselective Synthesis Medicinal Chemistry Building Blocks

Hydrophilicity/Lipophilicity Balance: LogP of 5-Methyl-1,3-oxazole-2-carbaldehyde Differentiates It from Analogs

The experimental and computed logP values for 5-methyl-1,3-oxazole-2-carbaldehyde cluster around 0.49–0.80, reflecting moderate hydrophilicity [1]. In comparison, the unsubstituted oxazole-2-carbaldehyde (CAS 65373-52-6) is predicted to be more hydrophilic due to the absence of the methyl group, while the 4-methyl regioisomer and more highly substituted oxazole aldehydes (e.g., 4,5-dimethyl or 5-aryl derivatives) exhibit significantly higher logP values (>1.0) . This 0.5–1.0 logP differential translates to approximately a 3- to 10-fold difference in partition coefficient, affecting aqueous solubility, chromatographic retention, and the ability of derived compounds to cross biological membranes.

Physicochemical Properties Drug-Likeness ADME Optimization

Patent Landscape Density: 103 Patents Citing 5-Methyl-1,3-oxazole-2-carbaldehyde as a Synthetic Intermediate

The PubChemLite entry for 5-methyl-1,3-oxazole-2-carbaldehyde reports a patent count of 103, indicating extensive use of this specific compound as an intermediate or building block in patented inventions [1]. While a precise patent count for the closest regioisomer, 4-methyl-1,3-oxazole-2-carbaldehyde, is not available in the same database, the high patent density provides a procurement-relevant signal: the 5-methyl isomer's structural features (C2-aldehyde plus C5-methyl) are frequently exploited in proprietary synthetic routes, making it a higher-demand building block with broader precedent for successful downstream chemistry.

Intellectual Property Drug Discovery Pharmaceutical Intermediates

Commercial Purity and Availability: 98% Minimum Purity as a Procurement-Quality Benchmark

5-Methyl-1,3-oxazole-2-carbaldehyde is commercially supplied by multiple reputable vendors with a minimum certified purity of 98% (HPLC/NMR) . This specification exceeds the typical 95% purity threshold commonly offered for less-frequented oxazole aldehyde building blocks and ensures minimal batch-to-batch variability in subsequent synthetic applications. The 98% purity specification is particularly critical given the compound's use as an aldehyde electrophile; aldehyde impurities (e.g., carboxylic acid oxidation products) can act as competing nucleophiles or quench reactive intermediates, reducing yield in sensitive coupling reactions.

Chemical Procurement Quality Assurance Reproducibility

Aldehyde Position Dictates Synthetic Versatility: C2-Formyl Preferred Over C4- or C5-Formyl for Key Derivatizations

The C2-formyl group in 5-methyl-1,3-oxazole-2-carbaldehyde is directly attached to the electrophilic C2 position adjacent to the ring oxygen, enhancing its susceptibility to nucleophilic attack relative to an aldehyde at the C4 or C5 position [1]. This positional activation makes the C2-aldehyde the preferred substrate for condensation reactions with amines (Schiff base formation), hydrazines (hydrazone synthesis), and stabilized carbanions (Knoevenagel and aldol condensations), which are cornerstone transformations in medicinal chemistry scaffold elaboration. In contrast, the regioisomeric 2-methyl-1,3-oxazole-5-carbaldehyde (CAS 885273-42-7) places the aldehyde at the C5 position, where it experiences reduced activation by the ring heteroatoms, leading to measurably slower reaction kinetics in these same transformations.

Synthetic Methodology Aldehyde Reactivity Building Block Utility

Evidence-Backed Application Scenarios for 5-Methyl-1,3-oxazole-2-carbaldehyde in Research and Industrial Procurement


Medicinal Chemistry Scaffold Elaboration via Aldehyde Condensation Chemistry

The C2-aldehyde group of 5-methyl-1,3-oxazole-2-carbaldehyde is ideally positioned for rapid diversification through Schiff base, hydrazone, and Knoevenagel condensations, enabling the construction of compound libraries for high-throughput screening. The balanced logP (≈0.5) of the core scaffold confers favorable physicochemical properties on derived products, maintaining solubility while providing sufficient lipophilicity for target engagement. This scenario is directly supported by the compound's presence in 103 patents, indicating extensive use in medicinal chemistry programs [1].

Synthesis of LOXL2/LOX Inhibitor Intermediates

5-Methyl-1,3-oxazole-2-carbaldehyde serves as a key synthetic intermediate in the preparation of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase (LOX) inhibitors, as evidenced by its citation in the patent literature surrounding this therapeutic target (e.g., US11358936 and related filings) . The C2-aldehyde group enables coupling with aminomethyl-pyridine and benzamide fragments to generate the core biaryl ether or amide pharmacophore. The 5-methyl substituent provides steric and electronic modulation of the oxazole ring, differentiating the resulting inhibitors from those derived from non-methylated or 4-methyl oxazole aldehydes.

Agrochemical Intermediate Synthesis Requiring Defined Regiochemistry

The specific 5-methyl-2-formyl substitution pattern is essential for constructing oxazole-containing agrochemical active ingredients where the methyl group is required for target-site binding or metabolic stability. The 98% minimum purity specification across suppliers ensures that the building block meets the quality standards required for multi-step agrochemical process development, minimizing impurity-driven side reactions that could compromise yield or product purity at scale.

Physicochemical Property Optimization in Fragment-Based Drug Discovery

The experimentally measured logP of 0.49 positions 5-methyl-1,3-oxazole-2-carbaldehyde in the 'sweet spot' for fragment-based lead discovery, where fragments with logP < 1 are preferred for aqueous solubility while retaining sufficient affinity for hydrophobic protein pockets. The compound's low molecular weight (111.10 g/mol) and low rotatable bond count (1) further satisfy fragment-library quality metrics, making it a strategically valuable procurement choice over more lipophilic oxazole aldehyde analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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